{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
Overview
Description
“{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride” is a chemical compound with the molecular formula C18H24ClNO .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C18H24ClNO . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular weight is reported to be 305.84226 .Scientific Research Applications
Chemical Analysis and Synthesis Techniques
Analysis of Heterocyclic Aromatic Amines : A review on the analysis of PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and its metabolites in biological matrices highlights the importance of liquid chromatography coupled with mass spectrometry for sensitive qualitative and quantitative analysis, suggesting a potential analytical framework for similar compounds (Teunissen et al., 2010).
Synthesis of Novel Substituted Thiazolidinones : Research on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines may provide insights into synthetic routes relevant for developing derivatives of the compound (Issac & Tierney, 1996).
Potential Applications
Pharmacological and Biomedical Research : The discussion on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones outlines their utility as building blocks for synthesizing various heterocyclic compounds, indicating a potential area of application for similar chemical structures in drug development and medicinal chemistry (Gomaa & Ali, 2020).
Environmental Science and Toxicology : A review of the occurrence, fate, and behavior of parabens in aquatic environments discusses their biodegradability and potential as weak endocrine disruptor chemicals. This provides a context for assessing the environmental impact and safety of related chemical compounds (Haman et al., 2015).
Cancer Research and Mutagenicity Studies : Studies on the mutagenicity of benzidine, benzidine analogues, and benzidine-based dyes in the Salmonella/microsome assay could inform research on the carcinogenic potential of structurally related compounds, underlining the importance of assessing their mutagenic and carcinogenic properties (Chung et al., 2006).
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Based on its structure and potential reactivity, it could influence various cellular processes, potentially leading to changes in cell function .
Properties
IUPAC Name |
2-methyl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-16-8-10-18(11-9-16)20-14-17-6-4-3-5-7-17;/h3-11,15,19H,12-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGKBWXNXVGQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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